Product packaging for Mesoridazine Besylate(Cat. No.:CAS No. 32672-69-8)

Mesoridazine Besylate

Katalognummer: B146311
CAS-Nummer: 32672-69-8
Molekulargewicht: 544.8 g/mol
InChI-Schlüssel: CRJHBCPQHRVYBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Background and Historical Context of Phenothiazine (B1677639) Antipsychotics

The history of phenothiazine antipsychotics is a story of serendipitous discovery that revolutionized psychiatric medicine. nih.govnih.gov The journey began not in medicine, but in the German dye industry of the late 19th century with the synthesis of phenothiazine derivatives like methylene (B1212753) blue. nih.govnih.govnih.gov Initially, these compounds were explored for various properties, including as antiseptics, antihelminthics, and antimalarials. nih.gov

The pivotal moment for psychiatry occurred in the post-World War II era during research into antihistaminic substances in France. nih.gov In December 1951, chemists at Rhône-Poulenc synthesized a new phenothiazine derivative, chlorpromazine (B137089). nih.govnih.gov A French army surgeon, Henri Laborit, first noted that patients given chlorpromazine as a pre-anesthetic became calm and relaxed. nih.gov This observation of its unique tranquilizing properties, distinct from simple sedation, led to its trial in psychiatric patients. nih.govnih.gov In 1952, its remarkable effectiveness in controlling agitation and relieving psychotic symptoms like delusions and hallucinations was demonstrated, heralding the "psychopharmacological revolution". nih.govnih.govresearchgate.net

The success of chlorpromazine spurred the development of numerous other phenothiazine antipsychotics between 1954 and 1975, fundamentally transforming psychiatric wards and enabling the movement towards deinstitutionalization. nih.govresearchgate.netacs.org These first-generation or "typical" antipsychotics are believed to exert their therapeutic effects primarily by blocking dopamine (B1211576) D2 receptors in the brain. egpat.comrxlist.commedicinenet.com Phenothiazines are generally classified into three groups based on their chemical side chain: aliphatic, piperidine (B6355638), and piperazine (B1678402) compounds. nih.gov

DateKey EventSignificance
1883Synthesis of PhenothiazineThe core chemical structure for the drug class was created. wikipedia.org
1951Synthesis of ChlorpromazineThe first phenothiazine antipsychotic was developed at Rhône-Poulenc laboratories. nih.govnih.gov
1952First Psychiatric Use of ChlorpromazineDemonstrated profound antipsychotic effects, initiating a new era in psychiatric treatment. nih.govresearchgate.net
1954Introduction of Chlorpromazine in North AmericaWidespread adoption began, significantly impacting psychiatric care. nih.gov
1959Introduction of Thioridazine (B1682328)A new piperidine phenothiazine, the parent compound of mesoridazine (B118732), became available. voronoiapp.com

Mesoridazine Besylate as a Metabolite of Thioridazine

Mesoridazine is a major and pharmacologically active metabolite of thioridazine. drugbank.comwikipedia.orgclinpgx.org Thioridazine, itself a piperidine-type phenothiazine antipsychotic, undergoes extensive metabolism in the liver. wikipedia.orgmims.comdrugs.com The primary metabolic pathway leading to the formation of mesoridazine is sulfoxidation. mims.comdrugs.comresearchgate.net

This biotransformation is primarily mediated by the cytochrome P450 enzyme CYP2D6. wikipedia.orgresearchgate.netnih.gov The CYP2D6 enzyme oxidizes the thiomethyl group on the phenothiazine ring of thioridazine, resulting in the formation of mesoridazine, which is chemically known as thioridazine-2-sulfoxide. wikipedia.orgresearchgate.netdrugfuture.com Mesoridazine is subsequently metabolized further into another active metabolite, sulforidazine (B28238). wikipedia.org Research has shown that while the plasma concentration of thioridazine is often lower than or equal to that of mesoridazine, thioridazine can be found in higher concentrations in brain tissue. nih.gov

Parent CompoundPrimary Metabolic PathwayKey EnzymePrimary Active Metabolite
ThioridazineS-oxidationCYP2D6Mesoridazine (Thioridazine-2-sulfoxide)
MesoridazineFurther OxidationCYP2D6Sulforidazine

Rationale for Comprehensive Academic Investigation of this compound

The rationale for studying this compound as a distinct chemical entity stemmed from the recognition that it is not merely an inactive byproduct of thioridazine metabolism. On the contrary, mesoridazine is a potent antipsychotic agent in its own right. drugbank.comtaylorandfrancis.com Pharmacological studies established that mesoridazine possesses a spectrum of activity typical of a major tranquilizer, including antidopaminergic, antiserotonergic, and antiadrenergic effects. drugbank.comwikipedia.org

Several key factors drove its academic investigation:

Inherent Pharmacological Activity: Research indicated that the metabolites of thioridazine, particularly mesoridazine, have antipsychotic activity that is equal to or potentially greater than the parent compound. taylorandfrancis.com This suggested that a significant portion of the clinical effects observed after thioridazine administration could be attributed to its metabolites. nih.gov

Clinical Observations: There were clinical observations of mesoridazine's effectiveness in patients who were refractory to treatment with thioridazine and other neuroleptics. nih.gov This raised questions about its unique pharmacokinetic or pharmacodynamic profile that might offer advantages in certain patient populations.

Pharmacokinetic Profile: The slow rate of inactivation and the relatively large proportion of free, unbound mesoridazine available to penetrate target sites in the brain were considered potential reasons for its clinical efficacy. nih.gov

Understanding the Total Therapeutic Agent: To fully comprehend the therapeutic and toxicological profile of thioridazine, it was crucial to understand the contribution of its major active metabolites. nih.gov Isolating and studying mesoridazine allowed researchers to delineate its specific properties. Because of its demonstrated efficacy, mesoridazine was eventually marketed as a standalone antipsychotic medication, Serentil, for the management of schizophrenic patients who failed to respond to other antipsychotic drugs. boehringer-ingelheim.comnih.govfda.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H32N2O4S3 B146311 Mesoridazine Besylate CAS No. 32672-69-8

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

benzenesulfonic acid;10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfinylphenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2OS2.C6H6O3S/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(26(2)24)15-19(21)23;7-10(8,9)6-4-2-1-3-5-6/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1-5H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJHBCPQHRVYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)C.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10954368
Record name Benzenesulfonic acid--2-(methanesulfinyl)-10-[2-(1-methylpiperidin-2-yl)ethyl]-10H-phenothiazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32672-69-8
Record name Mesoridazine besylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32672-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mesoridazine besylate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032672698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MESORIDAZINE BESYLATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760073
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonic acid--2-(methanesulfinyl)-10-[2-(1-methylpiperidin-2-yl)ethyl]-10H-phenothiazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mesoridazine benzenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MESORIDAZINE BESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4G2I958J2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Characterization of Mesoridazine Besylate

Mechanism of Action and Receptor Binding Profile

Mesoridazine's therapeutic effects and side effect profile are a consequence of its affinity for and activity at a variety of receptors, primarily in the central nervous system. wikipedia.org Its actions are complex, involving direct antagonism of several key receptors and indirect influence on neural pathways. drugbank.com

Dopamine (B1211576) Receptor Antagonism (D2, D4)

Mesoridazine (B118732) functions as a potent antagonist at dopamine D2 receptors, a property it shares with other first-generation antipsychotic agents. drugbank.comnih.gov This antagonism is considered a primary mechanism for its antipsychotic effects. nih.gov The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for the amelioration of positive symptoms of schizophrenia.

Research has also investigated mesoridazine's interaction with the dopamine D4 receptor. nih.govnih.gov While the D2 receptor is the predominant site for the action of many antipsychotics, the D4 receptor has been a subject of interest, particularly concerning atypical antipsychotics. nih.govnih.gov

A study on the stereoisomers of mesoridazine revealed that two of its four stereoisomers demonstrate potent D2 receptor binding with a Ki value of less than 3 nM and functional antagonism with an IC50 of 10 nM or less. nih.gov

Table 1: Mesoridazine Dopamine Receptor Binding Affinity

Receptor Subtype Binding Affinity (Ki) Activity
D2 < 3 nM nih.gov Antagonist drugbank.comnih.gov

Serotonin (B10506) Receptor Antagonism (5-HT2A)

Mesoridazine is an antagonist of the serotonin 5-HT2A receptor. drugbank.comwikipedia.org This action is a key feature of many antipsychotic drugs and is believed to contribute to their therapeutic efficacy, potentially by modulating dopamine release in certain brain regions. nih.gov

The same study on mesoridazine's stereoisomers found that two of the isomers with high D2 affinity also exhibited moderate affinity for the 5-HT2A receptor. nih.gov A third isomer, while lacking significant D2 binding, also showed moderate affinity for the 5-HT2A receptor. nih.gov

Table 2: Mesoridazine Serotonin Receptor Binding

Receptor Subtype Binding Affinity Activity

Adrenergic Blocking Activity (α1, α2)

Mesoridazine demonstrates moderate central and peripheral antiadrenergic activity, primarily through the blockade of α1-adrenergic receptors. drugbank.comwikipedia.org This α1-adrenergic antagonism is a common characteristic among phenothiazine (B1677639) antipsychotics and contributes to some of their cardiovascular side effects, such as orthostatic hypotension. nih.gov The blockade of α1-receptors in the peripheral vasculature leads to vasodilation. nih.gov

While the primary adrenergic effect is at the α1 receptor, the impact on α2-adrenergic receptors is less pronounced. The α2 receptor typically acts as an inhibitory autoreceptor. nih.gov

Anticholinergic Effects

Mesoridazine possesses weak muscarinic anticholinergic effects. drugbank.comwikipedia.org This is in contrast to its parent compound, thioridazine (B1682328), which has more potent anticholinergic properties. nih.gov A comparative study of thioridazine and its metabolites, mesoridazine and sulforidazine (B28238), found that mesoridazine had a lower affinity for muscarinic receptors than thioridazine. nih.gov The Ki values for muscarinic receptor binding were reported as 14 nM for thioridazine and 90 nM for mesoridazine. nih.gov This weak anticholinergic activity means that mesoridazine is less likely to produce side effects such as dry mouth, blurred vision, and constipation compared to compounds with stronger anticholinergic profiles.

Table 3: Comparative Muscarinic Receptor Binding Affinities

Compound Ki (nM) nih.gov
Atropine (B194438) 2.7
Thioridazine 14
Sulforidazine 66

| Mesoridazine | 90 |

Histamine (B1213489) H1 Receptor Binding

Mesoridazine binds to and antagonizes histamine H1 receptors. nih.gov This action is responsible for the sedative effects commonly observed with phenothiazine antipsychotics. nih.gov The blockade of H1 receptors in the central nervous system leads to drowsiness. The affinity of phenothiazines and their metabolites for H1 receptors can vary, influencing the sedative potential of each compound. nih.gov

Comparative Pharmacology within Phenothiazine Class

The pharmacological actions of mesoridazine are largely representative of the phenothiazine class of antipsychotics, which also includes compounds like chlorpromazine (B137089) and thioridazine. drugbank.comdrugbank.com

Comparison with Thioridazine and Other Phenothiazines

Mesoridazine is the 2-sulfoxide metabolite of thioridazine and shares a similar pharmacological profile with its parent compound and other phenothiazines. nih.govfda.gov Both mesoridazine and thioridazine exhibit central antiadrenergic, antidopaminergic, and antiserotonergic effects. wikipedia.org However, studies indicate that metabolites of thioridazine formed by S-oxidation, such as mesoridazine and sulforidazine, are more potent in blocking dopaminergic D2 and noradrenergic α1 receptors than thioridazine itself. nih.gov

In terms of anticholinergic properties, a study comparing thioridazine, mesoridazine, and sulforidazine found them to be significantly less potent than atropine in competing for [3H]QNB binding sites in striatal homogenates. nih.gov While thioridazine was only about five times less potent than atropine in this binding assay, it was inactive in antagonizing carbachol-induced acetylcholine (B1216132) release, suggesting a selectivity for the M1 muscarinic receptor subtype. nih.gov At higher concentrations, all three compounds did enhance dopamine efflux and inhibit acetylcholine release. nih.gov

Table 1: Comparative Anticholinergic Properties

CompoundKi (nM) for [3H]QNB BindingFunctional Antagonism of Carbachol-induced ACh Release
Atropine2.7Active
Thioridazine14Inactive
Sulforidazine66Inactive
Mesoridazine90Inactive
Data sourced from a study on perfused rabbit striatal slices. nih.gov

Differential Receptor Affinities and Functional Selectivity

Mesoridazine acts as an antagonist at several key receptors, including dopamine D2, serotonin 5-HT2A, and adrenergic receptors. drugbank.compatsnap.com The metabolites of thioridazine, including mesoridazine, demonstrate a higher potency for blocking D2 and α1-adrenergic receptors compared to the parent drug. nih.gov

A study on the anticholinergic properties revealed that while thioridazine and its metabolites, mesoridazine and sulforidazine, have an affinity for muscarinic receptors, they show a lack of functional antagonism at release-modulatory muscarinic receptors (likely M2 subtype). nih.gov This suggests a functional selectivity for the M1 subtype of muscarinic receptors. nih.gov

Table 2: Receptor Binding Profile of Mesoridazine

ReceptorAction
Dopamine D2Antagonist
Serotonin 5-HT2AAntagonist
Adrenergic α1Antagonist
Muscarinic M1Selective Antagonist
This table summarizes the primary receptor interactions of mesoridazine. drugbank.comnih.govnih.govpatsnap.com

Pharmacodynamic Studies in Preclinical Models

Preclinical studies in animal models have further elucidated the pharmacological profile of mesoridazine.

Effects on Spontaneous Motor Activity

In common with other major tranquilizers, mesoridazine has been shown to inhibit spontaneous motor activity in mice. drugbank.com This effect is a characteristic action of phenothiazine antipsychotics and is indicative of their central nervous system depressant properties.

Modulation of Thiopental (B1682321) and Hexobarbital (B1194168) Sleeping Time

Pharmacological studies in mice have demonstrated that mesoridazine prolongs the sleeping time induced by thiopental and hexobarbital. drugbank.com This potentiation of barbiturate-induced sleep is another hallmark of the central depressant effects of phenothiazines.

Electrophysiological Studies (e.g., EEG Spindles, Arousal Reaction Block)

In rabbits, mesoridazine has been observed to produce electroencephalogram (EEG) spindles and block the arousal reaction. drugbank.com These electrophysiological changes are consistent with the sedative and tranquilizing effects of the drug, indicating a reduction in the activity of the reticular formation's ability to activate the cerebral cortex. drugbank.com

Table 3: Summary of Preclinical Pharmacodynamic Effects of Mesoridazine

Preclinical ModelObserved EffectImplication
MiceInhibition of spontaneous motor activityCNS depressant/tranquilizing effect
MiceProlongation of thiopental and hexobarbital sleeping timePotentiation of sedative-hypnotic effects
RabbitsProduction of EEG spindles and block of arousal reactionSedative and tranquilizing properties
Summary of key findings from laboratory animal studies. drugbank.com

Antagonism of d-Amphetamine Excitation and Toxicity

In studies involving grouped mice, mesoridazine effectively antagonizes the excitation and toxicity induced by d-amphetamine. drugbank.comboehringer-ingelheim.comdrugs.com This antagonistic action is a key characteristic of its antipsychotic activity. D-amphetamine is known to increase dopaminergic activity, leading to heightened motor activity and, at higher doses, stereotyped behaviors and toxicity. nih.gov The ability of mesoridazine to counteract these effects is indicative of its dopamine receptor blocking capabilities. guidetopharmacology.orgmentalhealth.com

Research on related phenothiazines like chlorpromazine has shown that they can reverse the response suppression caused by d-amphetamine in operant conditioning models. nih.gov While specific data on mesoridazine in this context is limited, its known antidopaminergic effects suggest a similar mechanism of action. wikipedia.org

Animal Model Effect of d-Amphetamine Effect of Mesoridazine
Grouped MiceExcitation and Toxicity drugbank.comboehringer-ingelheim.comdrugs.comAntagonism of excitation and toxicity drugbank.comboehringer-ingelheim.comdrugs.com
Rats (with related phenothiazines)Suppression of food-reinforced behavior nih.govReversal of response suppression nih.gov
Rats (with related phenothiazines)Stereotyped behaviors (e.g., sniffing, oral behaviors) nih.govAttenuation of specific stereotyped behaviors nih.gov

5-Hydroxytryptamine Antagonism

The antagonism of 5-hydroxytryptamine is thought to play a role in the therapeutic effects of antipsychotics, potentially by modulating dopamine release in certain brain regions. ncats.io The Ki value, a measure of binding affinity, for mesoridazine at the 5-HT2A receptor has been reported as 3.0 nM. ncats.io

Receptor Action Reported Ki Value
5-Hydroxytryptamine (Serotonin) drugbank.comdrugs.comncats.ioAntagonist drugbank.comdrugs.comncats.ioNot specified in provided context
5-HT2A Receptor drugbank.comguidetopharmacology.orgAntagonist drugbank.comguidetopharmacology.org3.0 nM ncats.io

Pharmacokinetic and Metabolic Research of Mesoridazine Besylate

Absorption and Distribution Studies

Gastrointestinal Absorption Characteristics

While specific details on the precise site of maximal absorption within the gastrointestinal tract for mesoridazine (B118732) are not extensively documented in the provided results, general principles of drug absorption suggest that factors like the drug's permeability and the luminal concentration in different segments of the GI tract play a crucial role. nih.gov For many orally administered drugs, the upper part of the small intestine, such as the jejunum, is a primary site for rapid absorption. nih.gov

Volume of Distribution and Protein Binding

The volume of distribution for mesoridazine has not been definitively specified in the available research. However, information regarding its plasma protein binding is available. It has been reported that mesoridazine is 4% bound to plasma proteins. drugbank.comnih.gov This relatively low level of protein binding suggests that a larger fraction of the drug is free in the plasma and available to distribute into tissues to exert its pharmacological effects. nih.gov

Tissue Distribution, including Breast Milk

Phenothiazines as a class of drugs, which includes mesoridazine, are known to cause galactorrhea, an effect attributed to hyperprolactinemia resulting from the drug's dopamine-blocking action. nih.gov While there is no specific published research on the excretion of mesoridazine into breast milk, the potential for this to occur is recognized. nih.gov Due to the lack of data and its discontinuation in some markets, alternative antipsychotic agents are often preferred during breastfeeding. nih.gov

Biotransformation Pathways

Role of Cytochrome P450 Enzymes (e.g., CYP2D6) in Metabolism

The metabolism of mesoridazine is significantly influenced by the cytochrome P450 enzyme system, particularly CYP2D6. nih.govnih.gov Mesoridazine itself is an active metabolite of thioridazine (B1682328), and its formation is catalyzed by CYP2D6. nih.govnih.gov The activity of the CYP2D6 enzyme can vary among individuals due to genetic polymorphisms, which can in turn affect the plasma concentrations of mesoridazine. nih.govgenesight.com

The ratio of mesoridazine to its parent compound, thioridazine, in the plasma has been proposed as a potential marker for CYP2D6 enzyme activity. nih.gov Studies have shown a correlation between this metabolic ratio and the debrisoquine (B72478) metabolic ratio, a known indicator of CYP2D6 function. nih.gov This suggests that measuring the levels of thioridazine and mesoridazine could be a useful tool for assessing an individual's CYP2D6 metabolic capacity during treatment. nih.gov

Identification and Characterization of Metabolites

Mesoridazine undergoes further metabolism in the body, leading to the formation of other metabolites. One of the key metabolites identified is sulforidazine (B28238), which is the thioridazine side-chain sulfone. nih.gov The identification of sulforidazine in the plasma of individuals treated with either thioridazine or mesoridazine was accomplished using techniques such as thin-layer chromatography (TLC), gas-liquid chromatography (GLC), and mass spectrometry. nih.govnih.gov

Relationship with Thioridazine

Mesoridazine is a major and pharmacologically active metabolite of the antipsychotic drug thioridazine. wikipedia.orgnih.gov The metabolic conversion of thioridazine to mesoridazine is primarily catalyzed by the cytochrome P450 enzyme CYP2D6. nih.govnih.gov This process involves the S-oxidation of the thiomethyl group on the phenothiazine (B1677639) ring of thioridazine. nih.gov

The clinical activity of thioridazine is, in part, attributed to its conversion to mesoridazine, which is itself a potent antipsychotic agent. nih.govmedchemexpress.com In fact, mesoridazine is considered to be more potent than its parent compound, thioridazine. nih.gov The ratio of mesoridazine to thioridazine in the plasma can be utilized as a biomarker to assess the metabolic activity of the CYP2D6 enzyme in patients. nih.gov While the metabolic pathway from thioridazine to mesoridazine is well-established, the concept of a significant "back-transformation" or reverse metabolic reaction from mesoridazine to thioridazine is not supported by current research. The metabolic process is largely unidirectional.

Elimination and Excretion Mechanisms

The elimination of mesoridazine from the body occurs through multiple pathways, primarily involving renal and biliary excretion. wikipedia.org

Renal Excretion

Urinary excretion is a notable route for the elimination of mesoridazine and its metabolites. drugs.com While specific percentages of renal excretion in humans are not extensively detailed in the available literature, studies have confirmed the presence of the drug and its byproducts in urine. nih.gov

Biliary Excretion

Biliary excretion is also a significant mechanism for the elimination of mesoridazine. drugs.com The compound is secreted into the bile and subsequently eliminated through the feces. A study involving the administration of tritium-labeled mesoridazine to four schizophrenic subjects revealed lower fecal excretion compared to thioridazine, suggesting differences in the extent of biliary excretion or subsequent reabsorption between the two compounds. nih.gov Animal studies have also pointed to biliary excretion as an important route. drugs.com

Biological Half-Life Studies

The biological half-life of a drug is a critical pharmacokinetic parameter, indicating the time required for its concentration in the body to be reduced by half. For mesoridazine, the biological half-life has been consistently reported to be in the range of 24 to 48 hours. wikipedia.orgdrugs.comnih.gov This relatively long half-life contributes to its sustained therapeutic effect. Clinical observations have suggested that the slow rate of inactivation of mesoridazine may be related to its effectiveness in patients who have not responded to treatment with other neuroleptics like thioridazine. nih.gov It may take several weeks for mesoridazine to be completely cleared from the system after discontinuation of the drug. mentalhealth.com

Table 1: Summary of Pharmacokinetic Properties of Mesoridazine

Parameter Finding
Metabolic Relationship Major active metabolite of thioridazine.
Primary Metabolizing Enzyme Cytochrome P450 CYP2D6.
Renal Excretion Confirmed route of elimination.
Biliary Excretion An important route of elimination, with lower fecal excretion compared to thioridazine observed in a human study.
Biological Half-Life 24 to 48 hours.

Table 2: Compound Names Mentioned

Compound Name
Mesoridazine besylate
Mesoridazine
Thioridazine

Toxicological Investigations of Mesoridazine Besylate

Cardiotoxicity Research

The primary safety concern associated with mesoridazine (B118732) besylate is its cardiotoxicity, specifically its propensity to induce potentially fatal cardiac arrhythmias. boehringer-ingelheim.comnih.gov

QTc Interval Prolongation and Associated Arrhythmias (Torsade de Pointes)

Mesoridazine besylate produces a dose-related prolongation of the QTc interval on an electrocardiogram (ECG). drugs.comboehringer-ingelheim.com This prolongation is a significant risk factor for the development of a specific type of polymorphic ventricular tachycardia known as Torsade de Pointes (TdP), which can degenerate into ventricular fibrillation and lead to sudden death. boehringer-ingelheim.comnih.gov The association between mesoridazine and these life-threatening arrhythmias has been a major focus of cardiotoxicity research. drugs.comboehringer-ingelheim.com Overdoses of mesoridazine have been shown to cause malignant arrhythmias and cardiac arrest. nih.gov

Mechanisms of QTc Prolongation (e.g., hERG Channel Blockade)

The underlying mechanism for mesoridazine-induced QTc prolongation is its potent blockade of the human ether-a-go-go-related gene (hERG) potassium channels. nih.govnih.gov These channels are crucial for the repolarization phase of the cardiac action potential. remedypublications.com By blocking these channels, mesoridazine delays ventricular repolarization, which manifests as a prolonged QT interval on the ECG. remedypublications.com

Research using whole-cell patch-clamp techniques on cells expressing hERG channels has demonstrated that mesoridazine is a potent and rapid open-channel blocker. nih.gov The block is concentration-dependent, with a reported IC50 of 550 nM at 0 mV. nih.gov The onset of the block is rapid and its rate is dose-dependent. nih.gov

Risk Assessment and Monitoring Strategies for Cardiac Events

Given the significant cardiac risks, stringent risk assessment and monitoring strategies are imperative. Before initiating treatment, a baseline ECG and electrolyte levels are recommended. nih.gov Particular caution is advised for patients with pre-existing cardiac conditions, electrolyte imbalances (especially hypokalemia or hypomagnesemia), a history of prolonged QT intervals, or a family history of congenital long QT syndrome. drugs.comdovepress.com

Continuous ECG monitoring is crucial for patients who have overdosed on mesoridazine. nih.gov For patients on therapy, regular ECG monitoring is recommended, especially for those with cardiac risk factors or those taking other medications known to prolong the QTc interval. dovepress.com If the QTc interval exceeds 500 ms, a careful re-evaluation of the treatment is necessary. nih.gov

Risk FactorMonitoring Recommendation
Baseline ECG, Serum Electrolytes (Potassium, Magnesium)
During Therapy Regular ECG monitoring, especially with dose changes or addition of other QTc-prolonging drugs.
Overdose Continuous ECG monitoring.
Pre-existing Cardiac Conditions Increased vigilance and more frequent monitoring.

Neurological Toxicity and Central Nervous System Depression

Mesoridazine can cause a range of neurological side effects and central nervous system (CNS) depression. drugs.comdrugbank.com These effects are attributed to its action on various neurotransmitter systems in the brain. wikipedia.orgdrugbank.com

Common neurological effects include drowsiness, dizziness, weakness, and tremor. drugs.comdrugs.com More severe extrapyramidal symptoms such as Parkinson's syndrome, dystonia (muscle spasms), akathisia (restlessness), and tardive dyskinesia (uncontrollable movements) have also been reported. drugs.comdrugs.com CNS depression can manifest as excessive somnolence. drugs.comnih.gov The drug can potentiate the CNS depressant effects of other substances like alcohol, antidepressants, and antihistamines. drugs.com

Hematological and Allergic Reactions

Although less common than cardiotoxicity and neurological effects, hematological and allergic reactions have been associated with mesoridazine. Allergic reactions can include skin rash, itching, and angioneurotic edema (swelling of the deeper layers of the skin). drugs.comboehringer-ingelheim.com In severe cases, an allergic reaction can lead to difficulty breathing. drugs.com

Hepatotoxicity (Jaundice, Biliary Stasis)

Cases of hepatotoxicity, characterized by jaundice (yellowing of the skin and eyes) and biliary stasis (slowing or stoppage of bile flow), have been reported with mesoridazine use. medlineplus.gov Drug-induced liver injury (DILI) can present with a cholestatic pattern, where the primary issue is impaired bile flow. nih.gov While often reversible upon discontinuation of the drug, drug-induced cholestasis can sometimes lead to a prolonged course of recovery. nih.gov The mechanism of mesalamine-induced hepatotoxicity, a different compound, is thought to be potentially immunologic. nih.gov

Chronic Toxicity Studies in Animal Models

Chronic toxicity studies of new chemical entities are crucial for evaluating their long-term safety and are mandated by regulatory bodies like the FDA before clinical trials in humans can proceed. murigenics.com These studies are typically conducted over a period of 6 to 12 months in various animal models, including mice and rats, to mimic clinical administration routes, durations, and schedules. murigenics.com The choice of animal model is critical for the translational relevance of the toxicological data to humans. For instance, guinea pigs and nonhuman primates are considered appropriate models for studying organophosphorus compounds because, like humans, they have low levels of circulating carboxylesterases, enzymes that metabolize these compounds. nih.gov

In the case of phenothiazines like mesoridazine, preclinical safety studies often involve single-dose, dose-range finding, and repeated-dose toxicity assessments. murigenics.com While specific chronic toxicity data for this compound is not extensively detailed in the public domain, studies on related phenothiazines, such as thioridazine (B1682328), provide some insight. For example, a subchronic toxicity study on thioridazine in adult male albino rats revealed significant dose-dependent toxic effects on the liver, kidneys, and heart. ekb.eg Rats administered lower doses of thioridazine showed kidney damage, while higher doses induced marked morphological changes in all three organs. ekb.eg

Observations during these studies are comprehensive and include monitoring for a range of clinical signs through a functional observation battery. murigenics.com This battery assesses central nervous system effects (e.g., seizures, lethargy), neuromuscular function (e.g., ataxia, convulsions), autonomic responses (e.g., salivation, urination), respiratory changes, and stereotypical behaviors. murigenics.com Such detailed observations are crucial for identifying potential target organs of toxicity and establishing a safety profile for the compound.

Table 1: Common Endpoints in Chronic Toxicity Studies

Category Endpoints Monitored
Clinical Observations Lethargy, seizures, ataxia, salivation, respiratory changes, stereotypical behaviors. murigenics.com
Body and Organ Weights Changes in body weight and the weight of major organs. mdpi.com
Histopathology Microscopic examination of tissues from major organs for morphological alterations. ekb.eg

| Clinical Pathology | Analysis of blood and urine for biochemical markers of organ function (e.g., liver enzymes, kidney function tests). ekb.eg |

Overdose Manifestations and Management Approaches

Overdoses of mesoridazine can lead to severe and life-threatening complications, primarily affecting the cardiovascular and central nervous systems. nih.govnih.gov While fatalities from mesoridazine overdose are considered uncommon, rapid deterioration and death have been reported, underscoring the need for immediate and aggressive medical intervention. nih.gov

Clinical manifestations of mesoridazine overdose include lethargy, which can progress to a comatose state, and significant cardiovascular disturbances. nih.gov The most critical of these are cardiac arrhythmias, such as markedly widened QRS complexes, ventricular tachycardia, and ventricular fibrillation, which can be refractory to standard treatments like electrical cardioversion and pacing. nih.gov Hypotension is another common and serious consequence. nih.gov In some cases, unexplained alterations in serum electrolytes have been observed preceding cardiac arrest. nih.gov Seizures are also a potential manifestation of mesoridazine toxicity. nih.gov

Management of a mesoridazine overdose requires close monitoring in an emergency department setting. nih.gov Initial treatment typically involves gastric lavage to remove unabsorbed drug, followed by the administration of activated charcoal to limit further absorption. nih.gov Supportive care is paramount and includes maintaining blood pressure with vasopressors if necessary. nih.gov Continuous electrocardiogram (ECG) monitoring is essential to detect and manage life-threatening arrhythmias promptly. nih.gov

Table 2: Manifestations of Mesoridazine Overdose

System Manifestations
Central Nervous System Lethargy, coma, seizures. nih.gov
Cardiovascular System Hypotension, widened QRS complexes, ventricular tachycardia, ventricular fibrillation, cardiac arrest. nih.govnih.gov

| Metabolic | Alterations in serum electrolytes. nih.gov |

Environmental Fate and Ecotoxicology of Mesoridazine and its Transformation Products

The environmental fate and ecotoxicological effects of pharmaceuticals and their metabolites are of growing concern as these compounds are increasingly detected in aquatic environments. researchgate.net

Photodegradation and Transformation Reactions (e.g., Sulfoxidation, Hydroxylation)

Mesoridazine, like other phenothiazine (B1677639) derivatives, is susceptible to photodegradation in the environment. researchgate.net Studies simulating the effects of sunlight have shown that mesoridazine can be transformed through various chemical reactions. researchgate.net The primary photodegradation pathways include sulfoxidation, hydroxylation, dehydrogenation, and sulfoxide (B87167) elimination. researchgate.net

One notable transformation is the back-transformation of mesoridazine to its parent compound, thioridazine. researchgate.net The photodegradation process can lead to the formation of numerous transformation products (TPs). For instance, one study identified sixteen TPs of mesoridazine following irradiation with a Xenon lamp. researchgate.net The formation of these TPs is significant as they may have different toxicological and environmental properties than the parent compound. nih.gov

Biodegradation Potential and Persistence in Aquatic Environments

The persistence of a pharmaceutical in the environment is a key factor in its potential to cause adverse effects. nih.gov Aerobic biodegradation tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess the biodegradability of chemical substances. researchgate.netnih.gov

Studies have shown that mesoridazine and its mixture of transformation products are not readily biodegradable. researchgate.net This indicates a tendency for these compounds to persist in aquatic environments, potentially leading to long-term exposure for aquatic organisms. researchgate.net The recalcitrance of these compounds to microbial breakdown highlights the importance of understanding their environmental fate. mdpi.com

Ecotoxicity Assessments (e.g., Vibrio fischeri)

Ecotoxicity assessments are crucial for determining the potential harm of chemical substances to environmental organisms. The marine bacterium Vibrio fischeri is a commonly used model organism for assessing the ecotoxicity of chemicals due to its sensitivity to a wide range of toxic compounds. nih.govnih.gov

In Silico Quantitative Structure-Activity Relationship (QSAR) Analysis of Transformation Products

QSAR analyses of mesoridazine's transformation products have revealed that some of these compounds, particularly carbazole (B46965) derivatives, may be classified as persistent, bioaccumulative, and toxic (PBT) or even very persistent and very bioaccumulative (vPvB). researchgate.net Furthermore, in silico predictions have indicated potential mutagenicity for some of these carbazole derivatives, warranting further investigation. researchgate.net These predictive models are essential for prioritizing TPs for further experimental testing and risk assessment. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Mesoridazine
Thioridazine

Neurobiological and Behavioral Research

Impact on Dopaminergic Systems and Schizophrenia Pathophysiology

Mesoridazine (B118732) besylate, a phenothiazine (B1677639) antipsychotic, exerts its therapeutic effects primarily through its interaction with central nervous system neurotransmitter systems, most notably the dopaminergic pathways. drugbank.comnih.gov Research has established that mesoridazine functions as an antagonist at dopamine (B1211576) D2 receptors. drugbank.comclevelandclinic.orgmayoclinic.org This action is central to its role in managing the symptoms of schizophrenia. The pathophysiology of schizophrenia, particularly the positive symptoms such as hallucinations and delusions, is strongly associated with hyperactive dopaminergic transmission in the mesolimbic pathway. clevelandclinic.orgyoutube.comnih.gov By blocking D2 receptors in this pathway, mesoridazine is thought to reduce this hyperactivity, thereby alleviating psychotic symptoms. clevelandclinic.org

In addition to its potent D2 receptor antagonism, mesoridazine also blocks serotonin (B10506) 5-HT2A receptors. drugbank.comclevelandclinic.org This dual antagonism is a characteristic shared with some atypical antipsychotics and is believed to contribute to a broader spectrum of efficacy. nih.gov The interaction with the serotonergic system may also play a role in mitigating some of the side effects associated with potent D2 blockade.

The dopaminergic pathways in the brain are critical for various functions, and their modulation by antipsychotics like mesoridazine has distinct effects. clevelandclinic.orgmedlineplus.gov The key pathways implicated are:

Mesolimbic Pathway: Projections from the ventral tegmental area (VTA) to the nucleus accumbens are crucial for motivation, reward, and emotion. clevelandclinic.orgnih.gov Hyperactivity in this pathway is linked to the positive symptoms of schizophrenia. clevelandclinic.orgnih.gov Mesoridazine's D2 antagonism in this area is its primary therapeutic mechanism for these symptoms. clevelandclinic.org

Mesocortical Pathway: This pathway, with projections from the VTA to the prefrontal cortex, is involved in cognition and executive function. clevelandclinic.orgmedlineplus.gov Hypofunction of this pathway is hypothesized to be related to the negative and cognitive symptoms of schizophrenia. clevelandclinic.orgnih.gov

Nigrostriatal Pathway: Containing the majority of the brain's dopamine, this pathway is integral to motor planning and purposeful movement. clevelandclinic.org Blockade of D2 receptors here can lead to extrapyramidal side effects. clevelandclinic.org

Tuberoinfundibular Pathway: Dopamine in this pathway inhibits prolactin release. clevelandclinic.org D2 antagonism can disrupt this inhibition, leading to hyperprolactinemia. clevelandclinic.org

While effective in managing positive symptoms, the broad-spectrum antagonism of mesoridazine underscores the complexity of its neurobiological impact. Clinical observations have suggested its effectiveness even in patients who were refractory to other neuroleptics, which may be related to its pharmacokinetic properties, such as a slow rate of inactivation and a significant proportion of the free drug being available to penetrate the brain. nih.gov

Studies on Behavioral and Psychomotor Effects in Animal Models

Pharmacological research using animal models has been instrumental in characterizing the behavioral and psychomotor effects of mesoridazine besylate, confirming its profile as a major tranquilizer and antipsychotic agent. drugbank.com These studies provide insights into the compound's mechanism of action and predictive validity for its clinical effects.

Key findings from animal studies include:

Inhibition of Spontaneous Motor Activity: In mice, mesoridazine has been shown to inhibit spontaneous motor activity, a classic indicator of sedative or antipsychotic-like effects. drugbank.com This effect is consistent with the D2 receptor blockade in the nigrostriatal and mesolimbic pathways, which are involved in motor control and motivation. clevelandclinic.org

Potentiation of Hypnotics: The compound prolongs the sleeping time induced by hypnotics such as thiopental (B1682321) and hexobarbital (B1194168) in mice. drugbank.com This suggests a central nervous system depressant effect, contributing to its sedative properties.

Antagonism of Stimulant-Induced Behaviors: Mesoridazine effectively antagonizes the excitation and toxicity induced by d-amphetamine in grouped mice. drugbank.com Since amphetamine's effects are mediated by dopamine release, this finding directly supports mesoridazine's dopamine-blocking activity. This model is widely used to predict the efficacy of antipsychotic drugs against the positive symptoms of schizophrenia.

Effects on Conditioned Responses: Like other antipsychotics, mesoridazine has been shown to impair conditioned avoidance responses in animal models. This test is a reliable predictor of antipsychotic efficacy.

Induction of Catalepsy: At higher doses, antipsychotics that block D2 receptors can induce catalepsy in rodents, a state of motor immobility that is considered an animal model for extrapyramidal side effects, particularly Parkinsonism. The dose required to induce catalepsy is often used to assess a drug's potential for such side effects.

Blockade of Spinal Reflexes: In cats, mesoridazine has demonstrated the ability to block spinal reflexes. drugbank.com

These behavioral and psychomotor effects observed in animal models are summarized in the table below.

Behavioral/Psychomotor Effect Animal Model Observed Outcome Implication/Relevance
Spontaneous Motor ActivityMiceInhibitionPredicts sedative and antipsychotic effects
Thiopental/Hexobarbital-induced SleepMiceProlonged sleeping timeCentral nervous system depression
d-Amphetamine-induced ExcitationMiceAntagonismDopamine-blocking activity, predicts efficacy for positive symptoms
Spinal ReflexesCatBlockadeCentral muscle relaxant properties
Arousal Reaction (EEG)RabbitBlockadeSedative and tranquilizing effects

Research on Addiction Comorbidity in Schizophrenia and Mesoridazine's Role

The neurobiological underpinnings of both schizophrenia and addiction involve the brain's dopamine system, particularly the mesolimbic reward pathway. All known drugs of abuse increase dopamine release in the nucleus accumbens, a key event in the development of addiction. Antipsychotics, by blocking D2 receptors, directly modulate this pathway.

Theoretically, the potent D2 antagonism of first-generation antipsychotics like mesoridazine could have complex effects in dual-diagnosis patients. On one hand, by stabilizing the dopamine system, it might reduce the rewarding effects of substances. On the other hand, excessive D2 blockade could lead to anhedonia (a decreased ability to experience pleasure) and dysphoria, potentially driving patients to use substances to counteract these feelings or the medication's side effects. For instance, research suggests that potent D2 antagonists can reduce the reward-enhancing effects of nicotine, which might lead to increased smoking in an attempt to achieve the desired effect.

Clinical considerations for mesoridazine in the context of SUDs include potential drug interactions. For example, there is an increased risk of QTc prolongation, a potentially dangerous heart rhythm abnormality, when mesoridazine is combined with cocaine. drugbank.com

More recent research on dual diagnosis has tended to focus on second-generation antipsychotics, with some studies suggesting that partial dopamine agonists may offer a better balance in managing both psychosis and addiction by stabilizing dopamine transmission without causing excessive blockade. Given that mesoridazine is no longer available in the United States, further research into its specific role in this population is unlikely.

Effects on Sleep Disorders and Psychoneuroses in Research Contexts

Mesoridazine has been investigated for its effects on sleep and its utility in treating psychoneuroses, a term encompassing anxiety and other non-psychotic emotional disorders. drugbank.com

Research on Sleep Disorders

A study focusing on the effects of mesoridazine on human sleep in middle-aged volunteers provided detailed electrophysiological and subjective findings. The research indicated that mesoridazine, administered at a low dose, improved sleep continuity.

Key findings from the study are detailed in the interactive table below.

Sleep Parameter Effect of Mesoridazine Effect Upon Withdrawal
Transitions to Wakefulness/Stage 1ReducedRebound Increase
Time in Stage 1 (Drowsiness)ReducedRebound Increase
REM SleepIncreased above baselineRebound Fall below baseline
Stage 3 + 4 (Slow Wave Sleep)No significant alterationNot specified
Subjective Sleep QualityImprovedNot specified
Zest and Freshness After RisingDiminishedNot specified

The study concluded that mesoridazine reduced the time spent in light sleep and the frequency of awakenings. It also uniquely increased REM sleep, with a subsequent rebound decrease upon cessation of the drug. While subjective sleep quality improved, this was accompanied by a reported decrease in morning freshness.

Research on Psychoneuroses

Clinical Research Methodologies and Findings Excluding Patient Specific Dosage/administration and Basic Identification

Historical Clinical Evaluation as an Antipsychotic Agent

Initial clinical evaluations of mesoridazine (B118732) established its role as a major tranquilizer. drugbank.com Early controlled and open-label clinical studies confirmed its effectiveness in managing schizophrenia and other psychiatric disorders. nih.govnih.gov These studies, forming the foundation of its clinical use, demonstrated mesoridazine's ability to inhibit spontaneous motor activity and prolong sleep time in animal models, characteristic actions of antipsychotic medications. drugbank.com The research highlighted its efficacy in treating conditions such as schizophrenia, organic brain disorders, alcoholism, and psychoneuroses. drugbank.com

Efficacy Research in Treatment-Refractory Schizophrenia

Mesoridazine has shown promise in patients with schizophrenia who have not responded to other neuroleptic treatments, including its parent compound, thioridazine (B1682328). nih.gov This efficacy in treatment-refractory cases may be attributed to its slow rate of inactivation and the higher proportion of free, unbound mesoridazine available to penetrate the central nervous system. nih.gov While the body of research on this specific application is not as extensive as for some newer agents, these findings suggest a potential niche for mesoridazine in managing more challenging cases of schizophrenia. nih.govelsevierpure.com

Comparative Effectiveness Research with Other Antipsychotics

Comparative studies have been crucial in positioning mesoridazine within the broader landscape of antipsychotic medications. A network meta-analysis of 32 oral antipsychotics found that while many newer drugs are recommended, older antipsychotics like thioridazine (and by extension, its metabolite mesoridazine) are still relevant, particularly in certain economic contexts. nih.gov This analysis indicated that thioridazine was associated with significant improvements in social functioning. nih.gov

Another significant finding comes from a double-blind, crossover study comparing the effects of single oral doses of thioridazine and mesoridazine on the QTc interval in healthy adults. The study concluded that both drugs produce similar effects on the QTc interval, a crucial factor in cardiac safety assessments. nih.gov

Comparative QTc Interval Prolongation: Mesoridazine vs. Thioridazine nih.gov
DrugMean Maximum Increase in QTc Interval (ms)Area Under the Effect-Time Curve (8h, ms·h)
Mesoridazine Besylate (50 mg)46.6 ± 7.4148.3 ± 43.0
Thioridazine Hydrochloride (50 mg)37.3 ± 4.1129.3 ± 22.1
Placebo12.9 ± 8.1N/A

Clinical Pharmacogenomics Studies (e.g., CYP2D6 Phenotype Influence)

The metabolism of mesoridazine is significantly influenced by the cytochrome P450 2D6 (CYP2D6) enzyme system. nih.gov Thioridazine is metabolized to mesoridazine by CYP2D6, making the activity of this enzyme a critical factor in the drug's pharmacokinetics. nih.gov The high degree of polymorphism in the CYP2D6 gene leads to considerable inter-individual variability in metabolic rates. nih.gov

Research has explored using the ratio of mesoridazine to thioridazine in plasma as a biomarker for CYP2D6 enzyme activity. A study involving patients on thioridazine monotherapy found a significant correlation between the thioridazine/mesoridazine ratio and the debrisoquine (B72478) metabolic ratio, a standard measure of CYP2D6 activity. nih.gov This suggests that monitoring the levels of thioridazine and its primary metabolite, mesoridazine, could be a useful tool for assessing a patient's CYP2D6 metabolic capacity and potentially avoiding adverse drug interactions. nih.gov

Research on Drug-Drug Interactions and their Pharmacological Basis

Interactions Affecting QTc Prolongation Risk

A significant concern with mesoridazine is its potential to prolong the QTc interval, which can increase the risk of serious cardiac arrhythmias. drugs.comnih.gov This effect is dose-dependent. drugs.com Co-administration of mesoridazine with other drugs that also prolong the QTc interval can lead to an additive or synergistic effect, further increasing this risk. nih.gov

Pharmacodynamic interactions occur when two or more drugs with QTc-prolonging properties are used concurrently. nih.gov Examples of drugs that can increase the risk of QTc prolongation when combined with mesoridazine include certain antiarrhythmics (e.g., quinidine, procainamide, disopyramide), other antipsychotics (e.g., pimozide, sertindole), and some antibiotics (e.g., azithromycin). drugbank.comdrugs.comnih.gov

Pharmacokinetic interactions can also heighten the risk. Drugs that inhibit the metabolism of mesoridazine, primarily through the CYP2D6 pathway, can lead to higher plasma concentrations of mesoridazine and an increased risk of QTc prolongation. nih.gov

Examples of Drugs with Potential for QTc Prolongation Interaction with Mesoridazine drugbank.comnih.gov
Drug ClassExamplesInteraction Mechanism
AntiarrhythmicsQuinidine, Procainamide, Disopyramide, AmiodaroneAdditive pharmacodynamic effect on QTc interval
AntipsychoticsPimozide, Sertindole, Thioridazine, Chlorpromazine (B137089)Additive pharmacodynamic effect on QTc interval
AntidepressantsAmitriptyline, Citalopram, EscitalopramAdditive pharmacodynamic effect on QTc interval
AntibioticsAzithromycin, Clarithromycin, MoxifloxacinAdditive pharmacodynamic effect on QTc interval
AntihistaminesAzatadine, AcrivastineAdditive pharmacodynamic effect on QTc interval

Interactions Affecting CNS Depression

Mesoridazine can cause central nervous system (CNS) depression, leading to drowsiness and sedation. drugbank.comdrugs.com When combined with other CNS depressants, this effect can be significantly enhanced, potentially leading to dangerous levels of sedation and respiratory depression. drugbank.comdrugs.com

Common substances that can potentiate the CNS depressant effects of mesoridazine include alcohol, benzodiazepines, barbiturates, opioids, and certain antihistamines. drugbank.comdrugs.com Caution is advised when co-prescribing mesoridazine with any medication that has sedative properties. drugs.com

Metabolic Interactions (e.g., CYP Inhibitors/Inducers)

Mesoridazine's metabolism can be influenced by other drugs that inhibit or induce the cytochrome P450 (CYP) enzyme system, a critical pathway for the breakdown of many medications. nih.gov Co-administration of mesoridazine with inhibitors of CYP enzymes can lead to decreased metabolism and consequently, an increase in mesoridazine's plasma concentration. drugbank.comfda.gov This elevation can heighten the risk of adverse effects. Conversely, drugs that induce CYP enzymes can accelerate the metabolism of mesoridazine, potentially reducing its therapeutic efficacy. drugbank.comfda.gov

Several drugs have been identified as having the potential to interact with mesoridazine through the CYP enzyme system. For instance, the metabolism of mesoridazine can be decreased when combined with substances like acetaminophen, chlorpromazine, cimetidine, and cyclosporine. drugbank.com On the other hand, certain medications might increase the metabolism of mesoridazine. drugbank.com

It is important to note that many chemical inhibitors are not specific to a single CYP enzyme, and their potency and selectivity should be confirmed under specific experimental conditions. fda.gov

Interactions with other Neurotransmitters (e.g., Acetylcholinesterase Inhibitors, Epinephrine (B1671497), Levodopa)

Mesoridazine's pharmacological activity extends to interactions with various neurotransmitter systems, which can lead to significant drug-drug interactions.

Acetylcholinesterase Inhibitors: Medications that inhibit acetylcholinesterase, used in the treatment of conditions like Alzheimer's disease, can have their effects antagonized by drugs with anticholinergic properties, such as some antipsychotics. nih.gov While specific studies on mesoridazine and acetylcholinesterase inhibitors are not detailed, the potential for pharmacodynamic interactions exists, where the anticholinergic effects of mesoridazine could counteract the intended cholinergic enhancement of the inhibitors. nih.gov

Epinephrine: The therapeutic effect of epinephrine can be diminished when used in combination with phenothiazines like thioridazine, a closely related compound to mesoridazine. prescriberpoint.com This is due to the alpha-adrenergic blocking activity of phenothiazines. drugs.com Therefore, a similar interaction could be anticipated with mesoridazine.

Levodopa (B1675098): As a dopamine (B1211576) antagonist, mesoridazine can interfere with the therapeutic effects of levodopa, a primary treatment for Parkinson's disease. drugbank.comdrugs.com The antidopaminergic action of mesoridazine can counteract the effects of dopaminergic agonists like levodopa. drugs.com This can result in a diminished response to levodopa and potentially worsen Parkinsonian symptoms. drugs.comnih.gov Concomitant use should generally be avoided. drugs.com

Interactions with Lithium and Neurotoxicity

The combination of mesoridazine and lithium may increase the risk of neurotoxic effects. drugbank.com There have been reports of neurotoxicity in patients treated with both lithium and antipsychotic medications. nih.gov The concurrent use of lithium with phenothiazines has been associated with the potential for adverse neurological symptoms. drugbank.comnih.gov

Methodological Considerations in Clinical Trials with this compound

Study Design (e.g., Double-Blind, Crossover Studies)

To rigorously assess the effects of this compound, clinical trials have employed specific study designs to minimize bias and enhance the validity of the findings. A common approach is the double-blind, crossover study design . nih.gov In this type of study, neither the participants nor the researchers know who is receiving the active drug or a placebo, which helps to prevent bias in the reporting and measurement of outcomes. nih.gov The crossover element means that each participant receives both the study drug and the placebo at different times, allowing for a within-subject comparison of the effects. nih.gov Multicenter, double-blind, double-dummy designs have also been utilized in clinical research to compare different treatment regimens. nih.gov

Measurement of QTc Intervals and Plasma Concentrations

A critical aspect of clinical trials involving mesoridazine is the careful measurement of the QTc interval on an electrocardiogram (ECG) and the concentration of the drug in the blood plasma. nih.govnih.gov Given that mesoridazine can prolong the QTc interval, a known risk factor for potentially fatal cardiac arrhythmias, monitoring this parameter is paramount. drugs.com

In clinical studies, QTc intervals and plasma concentrations of mesoridazine and its metabolites are measured at various time points after drug administration. nih.gov This allows researchers to establish the relationship between drug levels and the extent of QTc prolongation. nih.govnih.gov

Analytical Methods for Mesoridazine Quantification in Biological Samples (e.g., LC-MS/MS, GLC)

Accurate quantification of mesoridazine in biological samples like plasma is essential for pharmacokinetic studies and for understanding its clinical effects. Several analytical methods have been developed for this purpose.

Gas-Liquid Chromatography (GLC): A GLC method has been developed for the measurement of thioridazine, mesoridazine, and their metabolites in plasma samples. nih.gov This technique allows for the separation and quantification of these related phenothiazine (B1677639) derivatives. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly selective and sensitive technique used for the simultaneous analysis of multiple antipsychotic drugs, including mesoridazine, in human plasma. waters.com This method offers advantages such as requiring a small sample volume and having a rapid analysis time. waters.com The process typically involves protein precipitation to extract the drugs from the plasma, followed by separation using liquid chromatography and detection by tandem mass spectrometry. waters.com

Table of Mentioned Compounds

Compound Name
Acetaminophen
Acetylcholinesterase
Benserazide
Biperiden
Bromocriptine
Cabergoline
Chlorpromazine
Chlorthalidone
Cimetidine
Cyclosporine
Entacapone
Epinephrine
Furosemide
Hydrochlorothiazide
Indapamide
Levodopa
Lithium
Mesoridazine
This compound
Spironolactone
Thioridazine

Future Directions and Emerging Research Avenues

Investigation of Mesoridazine (B118732) Besylate in Drug-Resistant Bacterial Strains

The global crisis of antimicrobial resistance has spurred the investigation of non-antibiotic drugs for their potential antibacterial properties. nih.gov Phenothiazines, the class of compounds to which mesoridazine belongs, have shown promise in this area.

Mycobacterium tuberculosis:

Research has indicated that the phenothiazine (B1677639) scaffold, a core component of mesoridazine's structure, possesses activity against Mycobacterium tuberculosis (M.tb), including multidrug-resistant and latent forms. nih.gov The mechanism is thought to involve the concentration of the compound at its target site, the membrane-bound oxidoreductase NADH-2. nih.gov While direct studies on mesoridazine besylate's efficacy are still emerging, the known anti-TB activity of its parent compound, thioridazine (B1682328), provides a strong rationale for its investigation. nih.gov The development of phenothiazine-siderophore conjugates has been explored as a strategy to enhance anti-TB activity. nih.gov

Methicillin-resistant Staphylococcus aureus (MRSA):

Thioridazine has been shown to reduce the resistance of methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting an efflux pump, a mechanism that bacteria use to expel antibiotics. nih.gov This finding suggests that mesoridazine, as a metabolite of thioridazine, may share similar properties and could potentially be repurposed as an adjunct therapy to overcome resistance in MRSA infections. drugbank.comnih.gov

Research on Suppressive Effects towards Selected Cancer Cell Lines

The potential of existing drugs to be repurposed for cancer therapy is an active area of research. Studies have explored the cytotoxic effects of various compounds on different cancer cell lines.

While direct and extensive research on this compound's effects on a wide range of cancer cell lines is not yet broadly published, the investigation of phenothiazines in oncology is not new. The table below outlines examples of cancer cell lines used in research for other compounds, which could serve as a basis for future studies with this compound.

Table 1: Examples of Cancer Cell Lines Used in Drug Research

Cell LineCancer Type
MDA-MB-231Breast Cancer
SKBR3Breast Cancer
HMM cell linesMalignant Mesothelioma

This table is for illustrative purposes and does not imply that this compound has been tested on these specific cell lines.

Future research may involve screening this compound against a panel of cancer cell lines, such as those listed above, to determine its potential as a cytotoxic or chemosensitizing agent. nih.govnih.gov

Advanced Pharmacological Modeling and Simulation Studies

Understanding the complex interactions of a drug within the body is crucial for its development and safe use. Advanced pharmacological modeling and simulation are powerful tools in this endeavor.

For this compound, these studies can help predict its pharmacokinetic and pharmacodynamic properties. Computational models can simulate its absorption, distribution, metabolism, and excretion (ADME) profile. This is particularly relevant given that mesoridazine is a metabolite of thioridazine. drugbank.comwikipedia.org

Modeling can also explore the interaction of mesoridazine with its primary targets, such as dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, and predict potential off-target effects. guidetopharmacology.org Furthermore, simulations can aid in understanding the dose-dependent prolongation of the QTc interval, a known risk associated with mesoridazine. fda.gov

Development of Novel Analytical Techniques for Mesoridazine and Metabolites

Accurate and sensitive detection of a drug and its metabolites is fundamental for both clinical monitoring and research. The development of novel analytical techniques is an ongoing process to improve upon existing methods.

For mesoridazine and its metabolites, techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are crucial for their determination in biological matrices like blood and urine. researchgate.netnih.gov The development of new methods often focuses on:

Increased Sensitivity and Specificity: To detect very low concentrations of the compounds. nih.gov

Improved Sample Preparation: To efficiently extract the analytes from complex biological samples. nih.gov

Simultaneous Analysis: To measure the parent drug and its various metabolites in a single run. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy has also been utilized for the diastereotopic analysis of this compound, allowing for the determination of the ratio of different stereoisomers in a sample. nih.gov

Table 2: Analytical Techniques for Drug and Metabolite Analysis

TechniqueApplication
LC-MS/MSTargeted screening and quantification in biological fluids. researchgate.net
GC-MSStandard technique for targeted analysis. researchgate.net
LC-HRMSIdentification of novel or unknown compounds. researchgate.net
NMRStereoisomeric analysis. nih.gov

Environmental Risk Assessment of Pharmaceutical Metabolites

The presence of pharmaceuticals and their metabolites in the environment is a growing concern. nih.gov Assessing the potential ecological risks of these compounds is an important area of research.

Metabolites of drugs can sometimes be more persistent or toxic than the parent compound. nih.gov Therefore, an environmental risk assessment for mesoridazine should also consider its metabolites. This involves:

Predicting Environmental Concentrations: Using models to estimate the levels of mesoridazine and its metabolites in surface water. nih.gov

Assessing Ecotoxicity: Determining the potential harm of these compounds to aquatic organisms.

Evaluating Persistence and Fate: Understanding how these compounds break down in the environment. nih.gov

The scarcity of environmental data on many pharmaceutical metabolites highlights the need for further research in this area to ensure a comprehensive understanding of their potential impact. nih.gov

Q & A

Q. What are the primary pharmacological targets of mesoridazine besylate, and how are they experimentally validated?

this compound primarily antagonizes the 5-HT2A and D2 receptors, which are critical in its antipsychotic activity. Experimental validation involves receptor binding assays using radiolabeled ligands (e.g., [³H]-ketanserin for 5-HT2A and [³H]-spiperone for D2 receptors). Competitive binding curves and IC₅₀ values are calculated to determine affinity, with comparative studies against reference antipsychotics to confirm specificity .

Q. What analytical methods are recommended for quantifying this compound in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) with UV detection (245–254 nm) is standard for quantifying mesoridazine in plasma or tissue samples. Method validation includes assessing linearity (1–100 ng/mL), recovery rates (>85%), and inter-day precision (<10% RSD). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used for higher sensitivity in metabolite identification .

Q. How is the purity of this compound batches assessed in preclinical research?

Purity is verified using a combination of:

  • NMR spectroscopy to confirm structural integrity and detect diastereoisomeric ratios (e.g., identifying preferential crystallization of specific stereoisomers) .
  • HPLC-UV to quantify impurities (<0.1% for major degradants) per USP guidelines .
  • Karl Fischer titration for residual solvent and moisture content (<0.5%) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between in vitro receptor affinity and in vivo efficacy of this compound?

Discrepancies may arise due to metabolite activity (e.g., sulfone derivatives) or blood-brain barrier penetration. A three-step approach is recommended:

  • Metabolite profiling using LC-MS/MS to identify active derivatives .
  • Ex vivo receptor occupancy assays in brain tissue to correlate plasma concentration with target engagement .
  • Pharmacodynamic modeling to integrate pharmacokinetic data and receptor binding kinetics .

Q. How does stereoisomerism impact the pharmacological profile of this compound, and what methods optimize chiral separation?

this compound exists as four enantiomers due to two chiral centers. Preferential crystallization during synthesis leads to a 75:25 diastereoisomeric ratio, altering receptor binding kinetics . To address this:

  • Chiral chromatography (e.g., Chiralpak® AD-H column) separates enantiomers with >98% purity.
  • NMR with chiral shift reagents (e.g., (R)-(-)-N-(3,5-dinitrobenzoyl)-α-benzylamine) quantifies enantiomeric excess .
  • In vitro assays compare isolated enantiomers for QT prolongation risk (hERG channel inhibition) and D2/5-HT2A affinity .

Q. What methodological considerations are critical when designing comparative studies of this compound and second-generation antipsychotics?

Key considerations include:

  • Dose equivalence : Use chlorpromazine equivalents (e.g., 100 mg mesoridazine ≈ 100 mg chlorpromazine) to standardize comparisons .
  • Endpoint selection : Prioritize PANSS (Positive and Negative Syndrome Scale) for efficacy and QTc interval monitoring for safety .
  • Cohort stratification : Control for genetic polymorphisms (e.g., CYP2D6 metabolizer status) affecting mesoridazine clearance .

Data Interpretation and Contradiction Analysis

Q. How should researchers address conflicting clinical trial data on mesoridazine’s cardiovascular risk profile?

Contradictions often stem from heterogeneous study populations or dosing protocols. A meta-analysis framework is advised:

  • Subgroup analysis by dose (e.g., <150 mg/day vs. >200 mg/day) and patient age (>50 years at higher risk).
  • Electrophysiological validation : Patch-clamp assays on hERG channels to quantify IC₅₀ values for QT prolongation .
  • Retrospective ECG analysis of existing trials to identify uncorrected confounders (e.g., electrolyte imbalances) .

Q. What methodologies elucidate the role of mesoridazine metabolites in observed neurotoxicity?

Neurotoxicity may arise from sulfoxide/sulfone metabolites. Approaches include:

  • In vitro neurotoxicity screening using SH-SY5Y cells exposed to isolated metabolites.
  • Reactive oxygen species (ROS) assays to quantify oxidative stress induction.
  • Pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate metabolite exposure with behavioral toxicity in rodent models .

Tables

Table 1. Key Pharmacological Parameters of this compound

ParameterValueMethod/Reference
5-HT2A IC₅₀8.2 nMRadioligand binding
D2 IC₅₀12.5 nMRadioligand binding
Plasma half-life (t₁/₂)24–48 hoursHPLC-UV
Protein binding98% (albumin)Equilibrium dialysis
Major metaboliteMesoridazine sulfoneLC-MS/MS

Table 2. Diastereoisomeric Ratios in Synthesized vs. Commercial Mesoridazine

Sample TypeDiastereoisomeric RatioMethod
Initial synthetic product50:50NMR with chiral reagent
Crystallized besylate salt75:25NMR with chiral reagent

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mesoridazine Besylate
Reactant of Route 2
Reactant of Route 2
Mesoridazine Besylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.